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Compound of Interest

4-((Isopropylamino)methyl)benzoic
Compound Name:
acid
CAS No.: 96084-40-1
Cat. No.: B3175924

Executive Summary & Structural Correction

Repaglinide (Prandin) is a nonsulfonylurea insulin secretagogue classified as a meglitinide. Its
mechanism of action involves binding to the ATP-dependent potassium (K_ATP) channels on
pancreatic beta cells, inducing depolarization and insulin release.[1]

Structural Divergence Analysis

It is critical for process chemists to distinguish between the prompt's specified chemical and the
actual pharmacophore requirements of Repaglinide.
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Actual Repaglinide

Feature Prompt's Chemical _ Implication
Moiety
4- 3-Ethoxy-4-
Chemical Name ((Isopropylamino)meth  ethoxycarbonylphenyl Distinct Precursors
yl)benzoic acid acetic acid
Pharmacophore
Alkyl Group Isopropyl (C3) Isobutyl (C4) )
Mismatch
Core Scaffold Benzoic Acid Phenylacetic Acid Linker Length Error
Likely Nateglinide o
Target Drug Repaglinide Wrong Pathway
(analog)

Conclusion: The synthesis of Repaglinide does not utilize 4-((Isopropylamino)methyl)benzoic
acid. The correct "Acid Half" is 3-ethoxy-4-ethoxycarbonylphenylacetic acid (EEPA), and the
"Amine Half" is (S)-3-methyl-1-(2-(1-piperidinyl)phenyl)butylamine (S-Amine). The guide below
details the coupling of these correct intermediates.

Molecular Architecture & Strategic Importance

The synthesis of Repaglinide is a convergent strategy involving the amide coupling of two
highly functionalized fragments.

The Critical Intermediates
o Fragment A (Acid):3-Ethoxy-4-ethoxycarbonylphenylacetic acid (EEPA).

o Role: Provides the acidic tail required for receptor binding and the ethoxy substituent that
influences lipophilicity.

o Synthesis: Typically derived from 3-hydroxy-4-nitrobenzoic acid or similar resorcinol
derivatives via formylation and Wittig homologation.

o Fragment B (Amine):(S)-3-methyl-1-(2-(1-piperidinyl)phenyl)butylamine.

o Role: Contains the chiral center (S-configuration essential for bioactivity) and the bulky
piperidine/isobutyl groups that fit the hydrophobic pocket of the SUR1 receptor.
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o Synthesis: Derived from 2-fluorobenzonitrile or 2-fluorobenzaldehyde via nucleophilic
aromatic substitution with piperidine, followed by Grignard addition (isobutyl) and chiral
resolution.

Synthetic Pathway Analysis (Corrected Route)

The industrial standard involves the activation of the EEPA followed by amidation with the S-
Amine.

Reaction Mechanism

The reaction is a classic amide coupling. To avoid racemization of the sensitive S-amine, mild
activation methods are preferred over harsh acid chlorides.

» Activation: The carboxylic acid of EEPA is activated using Pivaloyl Chloride (Mixed Anhydride
method) or DCC/HOBLt (Carbodiimide method).

e Coupling: The activated acid is attacked by the nucleophilic nitrogen of the S-Amine.

e Hydrolysis: The ester group on the phenylacetic acid moiety (if present as a protecting
group) or the ethyl ester on the benzoic position (from EEPA) is hydrolyzed to yield the final
free acid form of Repaglinide.

Pathway Visualization
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Caption: Convergent synthesis of Repaglinide via coupling of EEPA and S-Amine.

Experimental Protocol: Amide Coupling & Workup

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b3175924?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3175924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Note: This protocol synthesizes Repaglinide Ethyl Ester, which is then hydrolyzed to
Repaglinide.

Reagents & Equipment

+ Reactants: EEPA (1.0 eq), S-Amine (1.0 eq).

Coupling Agent: Pivaloyl chloride (1.1 eq) or DCC (1.1 eq).

Base: Triethylamine (TEA) or N-Methylmorpholine (NMM).

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Equipment: 3-neck round bottom flask, nitrogen atmosphere, temperature probe.

Step-by-Step Methodology

» Activation (Mixed Anhydride Method):
o Charge EEPA (10 g) and Toluene (100 mL) into the reactor.
o Coolto -5°C to 0°C.
o Add TEA (1.1 eq) slowly to form the salt.
o Add Pivaloyl chloride (1.1 eq) dropwise, maintaining temperature < 0°C.

o Causality: Low temperature prevents the decomposition of the mixed anhydride and
minimizes racemization.

o Stir for 1 hour at 0°C.
e Coupling:
o Dissolve S-Amine (1.0 eq) in Toluene (50 mL).
o Add the amine solution dropwise to the activated acid mixture at -5°C.

o Allow the reaction to warm to room temperature (20-25°C) over 2 hours.
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o Monitoring: Check by HPLC for disappearance of S-Amine.

e Quench & Workup:

[e]

Add water (100 mL) to quench the reaction.

o

Separate the organic layer.

[¢]

Wash organic layer with 1N HCI (to remove unreacted amine) and sat. NaHCO3 (to
remove unreacted acid).

[¢]

Dry over Na2S0O4 and concentrate under vacuum.

 Hydrolysis (Final Step):

[e]

Dissolve the resulting ester in Ethanol/Water (1:1).

o

Add NaOH (2.0 eq) and heat to 60°C for 3 hours.

[¢]

Acidify with 1N HCI to pH 3-4 to precipitate Repaglinide.

[¢]

Filter and recrystallize from Ethanol.

Critical Process Parameters (CPPs) & Impurity
Control
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Parameter Specification Scientific Rationale

. Prevents racemization of the
Coupling Temp -5°C to 0°C ) )
chiral S-amine center.

Water competes with the
Water Content <0.1% (KF) amine for the activated ester,

lowering yield.

Excess acid is easier to
Stoichiometry 1:1t0 1.05:1 remove (via bicarbonate wash)

than excess amine.

Precise pH control ensures
pH (Hydrolysis) Adjust to 3.0-4.0 precipitation of the free acid
without forming salts.

Impurity Profile

e Impurity A (Dimer): Formed if activation is too aggressive.

o Impurity B (R-Isomer): Enantiomer of Repaglinide. Control: Strictly maintain low temperature
during coupling.

o Impurity C (Des-ethoxy): Originates from impure starting material (EEPA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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